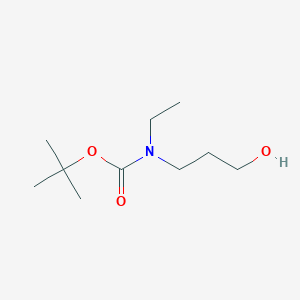

叔丁基乙基3-羟丙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

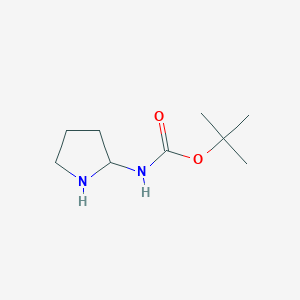

The synthesis of carbamate esters, including compounds like "tert-Butyl ethyl3-hydroxypropylcarbamate," typically involves the reaction of alcohols with isocyanates or urea derivatives. A study on the synthesis of similar compounds shows that tert-butyl carbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using a methanol-water mixture with sodium benzenesulfinate and formic acid, indicating a pathway for the synthesis of tert-butyl hydroxycarbamates (Guinchard, Vallée, & Denis, 2005).

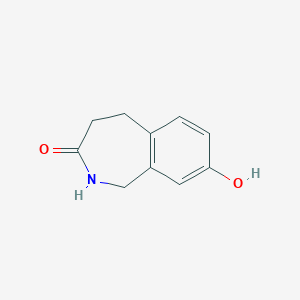

Molecular Structure Analysis

The molecular structure of carbamate esters, including tert-butyl derivatives, is characterized by X—H···O (X = N,O) hydrogen bonds, creating layered structures. This hydrogen bonding plays a critical role in stabilizing the molecular structure and influencing its chemical behavior (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamates engage in various chemical reactions, serving as intermediates in the synthesis of biologically active compounds. Their reactivity includes nucleophilic substitution and reduction processes, highlighting their utility in creating complex organic molecules (Zhao et al., 2017).

科学研究应用

聚合

该化合物可用于开发环扩张RAFT聚合 . 该过程涉及使用环状三硫代碳酸酯衍生物作为RAFT试剂对乙烯基单体的聚合 . 所得聚合物表现出双峰尺寸排阻色谱 (SEC) 谱图,随着单体转化率的增加,两个峰顶分子量都向更高分子量区域移动 .

环状聚合物的合成

该化合物可用于合成环状聚合物 . 这些没有末端结构的聚合物与它们的线性类似物相比,表现出各种独特的物理和功能特性 .

食品添加剂

该化合物属于合成酚类抗氧化剂家族,可防止自由基的形成,并通过捕获自由基来防止自由基损伤细胞 . 由于其低成本和高化学稳定性,它被广泛用作食品和植物油中的添加剂 .

各种行业的稳定剂

该化合物不仅是一种食品防腐剂,而且还经常用作稳定剂,以防止化妆品、生物柴油、制药、涂料产品和不同应用领域的自动聚合 .

疾病预防

当以高剂量服用时,该化合物已被证明会导致疾病,例如DNA损伤、致癌作用和细胞凋亡 . 因此,它可用于与这些疾病相关的研究。

蛋白质相互作用研究

作用机制

Mode of Action

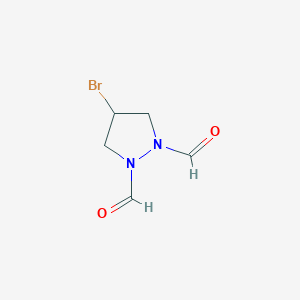

It’s worth noting that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic, and biodegradation pathways .

属性

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)